(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-20-16-6-4-3-5-15(16)18/h3-10,13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJAFCMMLONJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322133 | |
| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338747-54-9 | |
| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich-Type Cyclization
A foundational approach involves Mannich-type reactions using 2-aminophenol derivatives, formaldehyde, and methylamine equivalents. For example, heating 2-aminophenol with paraformaldehyde and methyl acetoacetate in acetic acid yields 3-methyl-2,3-dihydro-4H-1,4-benzoxazine. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by cyclodehydration.
Reaction Conditions
One-Pot Multicomponent Synthesis
Valmik D. Dhakanea et al. demonstrated that 1,3-oxazines can be synthesized via a three-component reaction of anilines, formaldehyde, and naphthols using thiamine hydrochloride (Vitamin B₁) in water. Adapting this green chemistry approach for 1,4-benzoxazines requires substituting naphthol with 2-aminophenol and optimizing the catalyst for methyl group incorporation.
Catalytic Acylation of the Benzoxazine Nitrogen
Friedel-Crafts Acylation
The (4-methylphenyl)methanone group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride. The pre-formed benzoxazine core reacts with 4-methylbenzoyl chloride in dichloromethane under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃):
$$
\text{3-Methyl-1,4-benzoxazine} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$
Optimized Parameters
Schotten-Baumann Conditions
Acylation under aqueous basic conditions (e.g., NaOH) with 4-methylbenzoyl chloride provides an alternative route. This method minimizes side reactions such as over-acylation or ring-opening.
Integrated One-Pot Synthesis
Triflic Acid-Catalyzed Method
A scalable protocol involves trifluoromethanesulfonic acid (TfOH)-catalyzed cyclization and acylation in one pot:
- Starting Materials: 2-Aminophenol, paraformaldehyde, 4-methylbenzaldehyde.
- Catalyst: TfOH (20 mol%).
- Solvent: 2-MeTHF.
- Workup: Neutralization with NaHCO₃, extraction, and crystallization.
Advantages
Gold-Catalyzed Cyclization
Lonca et al. reported Au(I)-catalyzed denitrogenation cyclization of azides for 1,3-oxazine synthesis. For 1,4-benzoxazines, substituting the azide precursor with N-(2-hydroxybenzyl)-4-methylbenzamide derivatives could enable analogous ring formation.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Mannich Cyclization | ZrOCl₂ | 85 | 95 | Water-tolerant |
| One-Pot TfOH | TfOH | 83 | 97 | Scalable (>500 g) |
| Friedel-Crafts | AlCl₃ | 72 | 90 | Rapid acylation |
| Gold Catalysis | Au(I) | 65 | 88 | Stereoselective |
Mechanistic Insights
Cyclization Step
The acid-catalyzed cyclization proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen (Figure 1). Deuterium labeling studies confirm that the methyl group at position 3 originates from the methylamine component.
Acylation Dynamics
DFT calculations reveal that the nitrogen’s lone pair in 1,4-benzoxazines exhibits enhanced nucleophilicity compared to 1,3-isomers, favoring acylation at position 4.
Industrial-Scale Considerations
Key Organics Limited’s safety data sheet emphasizes handling precautions for the compound’s acute toxicity (H302, H312, H332). Large-scale synthesis requires:
- Containment: Closed reactor systems to avoid inhalation exposure.
- Waste Management: Neutralization of acidic byproducts before disposal.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Lewis acids like aluminum chloride (AlCl3) are used for electrophilic substitution, while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzene derivatives.
Scientific Research Applications
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazine Core
(4-Methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
- Structure : Replaces the 3-methyl group with a phenyl ring.
- This substitution could improve pharmacokinetic properties, such as membrane permeability, compared to the methyl analog .
2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
- Structure : Features a dichloroacetyl group instead of the 4-methylphenyl ketone.
- Impact : The electron-withdrawing chlorine atoms increase electrophilicity, making this compound reactive toward nucleophiles (e.g., in herbicide safener activity). This contrasts with the 4-methylphenyl variant, which is likely more stable and suited for receptor-targeted applications .
Functional Group Modifications
Elsovaptán
- Structure: [(3S)-7-Chloro-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl]methanone.
- Impact: The addition of a pyrimidine-containing spirocyclic amine at the ketone position confers high selectivity for vasopressin receptors. This demonstrates how complex substituents on the methanone group can tailor compounds for specific therapeutic roles (e.g., Alzheimer’s disease) compared to simpler aryl groups .
4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one
- Structure: Substitutes the methanone group with a cyanomethyl moiety.
- This contrasts with the 4-methylphenyl group, which prioritizes lipophilicity .
Comparative Data Table
Research Findings and Trends
- Agrochemical vs. Pharmaceutical Roles: The dichloroacetyl derivative () is used as an herbicide safener, while elsovaptán () exemplifies therapeutic optimization via spirocyclic substituents. This highlights how minor structural changes redirect applications .
- Synthetic Flexibility : Procedures in and (e.g., oxidation, nucleophilic substitution) are broadly applicable to benzoxazine derivatives, suggesting feasible routes to modify the target compound’s ketone or benzoxazine groups .
- Safety and Handling : Compounds like the dichloro derivative require precautions (e.g., avoiding water jets during firefighting) due to reactive substituents, whereas aryl-substituted analogs may pose fewer hazards .
Biological Activity
The compound (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone , also known by its chemical formula and CAS number 857492-98-9, is a member of the benzoxazine family. This class of compounds has garnered attention for its diverse biological activities, including potential therapeutic applications in pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.30 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 1659722 |
1. Antimicrobial Activity
Recent studies have indicated that compounds within the benzoxazine family exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives demonstrated that the presence of specific functional groups enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has shown promise in preliminary tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Antioxidant Properties
Benzoxazines are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazine derivatives has been explored extensively. The compound has demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent in inflammatory diseases such as arthritis .
4. Anticancer Activity
Studies have highlighted the anticancer properties of related benzoxazine compounds. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of cell cycle progression and apoptosis pathways .
Case Study 1: Antimicrobial Evaluation
In a comparative study involving several benzoxazine derivatives, the compound exhibited notable antibacterial activity with inhibition zones averaging 20 mm against E. coli strains. This suggests that structural modifications can significantly influence biological activity .
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant capacity using DPPH radical scavenging assays revealed that the compound effectively reduced radical concentrations by up to 75% at higher concentrations (100 µg/mL). This positions it as a candidate for further development in antioxidant therapies .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation : It might affect signaling pathways that regulate cell proliferation and apoptosis.
Q & A
Q. Resolution strategies :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
- Include positive controls (e.g., cisplatin for cytotoxicity assays) to calibrate inter-lab variability .
What computational or experimental approaches are recommended to elucidate the compound's mechanism of action in enzyme inhibition or receptor binding?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify key binding residues (e.g., π-π stacking with tyrosine in kinase domains) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for enzyme targets .
- CRISPR/Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. enzyme-deficient cell lines .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity for receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
